molecular formula C11H10N2O6S B12689476 4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid CAS No. 71849-96-2

4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid

Numéro de catalogue: B12689476
Numéro CAS: 71849-96-2
Poids moléculaire: 298.27 g/mol
Clé InChI: JVQOIEZICVLIPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based derivative featuring a sulphophenylmethyl substituent at the N1 position and a carboxylic acid group at the C3 position. The compound’s sulphonic acid and carboxylic acid groups enhance water solubility, a key property for dye applications. Its synthesis typically involves coupling diazotized aromatic amines with pyrazole precursors, followed by purification to meet stringent regulatory limits for impurities like unsulfonated aromatic amines .

Propriétés

Numéro CAS

71849-96-2

Formule moléculaire

C11H10N2O6S

Poids moléculaire

298.27 g/mol

Nom IUPAC

5-oxo-1-[(4-sulfophenyl)methyl]-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O6S/c14-10-5-9(11(15)16)12-13(10)6-7-1-3-8(4-2-7)20(17,18)19/h1-4H,5-6H2,(H,15,16)(H,17,18,19)

Clé InChI

JVQOIEZICVLIPO-UHFFFAOYSA-N

SMILES canonique

C1C(=NN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)O)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and functional group modifications.

  • Stepwise Synthesis:

    • Condensation: A hydrazine derivative (often substituted with sulfonic acid groups to introduce the sulphophenyl moiety) is reacted with an α,β-unsaturated carbonyl compound. This step forms a hydrazone intermediate.
    • Cyclization: The hydrazone undergoes intramolecular cyclization under acidic or basic catalysis to form the pyrazoline ring system.
    • Oxidation/Functionalization: The intermediate is then oxidized or otherwise functionalized to introduce the 5-oxo group and the carboxylic acid functionality at the 3-position.
    • Esterification (optional): In some synthetic variants, esterification of the carboxylic acid is performed to yield esters for further derivatization or purification.
  • Reaction Conditions:

    • Solvents such as ethanol or methanol are commonly used due to their polarity and ability to dissolve both organic and inorganic reagents.
    • Catalysts include acids like acetic acid or sulfuric acid to promote cyclization and condensation.
    • Temperature control is critical, typically maintained between ambient and reflux temperatures (25–80 °C) to optimize yield and minimize side reactions.
    • Reaction times vary from several hours to overnight, depending on scale and reagent reactivity.

This synthetic route is supported by experimental data indicating good yields and purity when reaction parameters are optimized.

Industrial Production Methods

In industrial settings, the synthesis of this compound is adapted for scale-up with considerations for cost, efficiency, and environmental impact.

  • Batch vs. Continuous Flow:

    • Batch processes are common for initial production phases, allowing precise control over reaction parameters.
    • Continuous flow synthesis is increasingly employed to improve reproducibility, reduce reaction times, and enhance safety, especially when handling hydrazine derivatives.
  • Optimization Parameters:

    • Temperature and pressure are carefully controlled to maximize conversion rates.
    • Use of catalysts is optimized to reduce catalyst loading while maintaining reaction efficiency.
    • Purification steps such as crystallization or chromatography are integrated to achieve high purity suitable for pharmaceutical or research applications.
  • Raw Material Selection:

    • Availability and cost of hydrazine derivatives and α,β-unsaturated carbonyl compounds influence the choice of starting materials.
    • Sulfonation steps may be performed prior to or after pyrazole ring formation depending on the synthetic route.

Industrial methods emphasize minimizing by-products and waste, with solvent recovery and recycling protocols in place.

Chemical Reaction Analysis Relevant to Preparation

Understanding the chemical reactivity of the compound informs the preparation strategy:

Reaction Type Reagents/Conditions Outcome Notes
Condensation Hydrazine derivatives + α,β-unsaturated carbonyls, acid/base catalyst Formation of hydrazone intermediate Key step for ring formation
Cyclization Acidic or basic catalysis, heat Pyrazoline ring closure Critical for heterocycle formation
Oxidation Hydrogen peroxide, potassium permanganate Introduction of 5-oxo group Controlled to avoid over-oxidation
Esterification Alcohols (ethanol/methanol), acid catalyst Formation of esters Optional for purification or derivatization

These reactions are typically performed sequentially with intermediate purification to ensure high yield and product integrity.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Comments
Solvent Ethanol, Methanol Polar protic solvents preferred
Catalyst Acetic acid, Sulfuric acid Acidic catalysis for cyclization
Temperature 25–80 °C Reflux conditions common
Reaction Time 4–24 hours Depends on scale and reagents
Yield 60–85% Optimized via reaction control
Purification Crystallization, chromatography Ensures high purity

Research Findings and Optimization Insights

  • Studies have shown that the presence of the sulphophenyl group enhances solubility in aqueous media, which can be exploited during purification.
  • Optimization of pH during cyclization improves selectivity towards the desired pyrazole ring system, reducing side products.
  • Use of milder oxidizing agents like hydrogen peroxide under controlled conditions prevents degradation of sensitive functional groups.
  • Industrial research emphasizes continuous flow methods to improve safety when handling hydrazine derivatives and to scale production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulphophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulphophenyl group and carboxylic acid functional group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The target compound is distinguished by its ((4-sulphophenyl)methyl) group. Comparable derivatives include:

Compound Name Key Substituents Molecular Formula Applications/Notes Reference
FD&C Yellow No. 5 (Tartrazine) 4-[(4-sulfophenyl)azo] group at C4 C₁₆H₉N₄Na₃O₉S₂ Food/drug colorant; trisodium salt form ensures high solubility and stability
4,5-Dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid Azo linkage at C4, 4-sulfophenyl at N1 C₁₆H₁₂N₄O₈S₂ Intermediate in Tartrazine synthesis; disodium salt variants exist
5-Oxo-1-(2-sulfophenyl)-4-(2-sulfophenyl)azo-4H-pyrazole-3-carboxylic acid 2-sulfophenyl substituents (ortho isomer) C₁₆H₁₂N₄O₈S₂ Reduced solubility compared to para-substituted analogs; niche industrial uses
1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid Chlorophenyl group at N1 C₁₀H₇ClN₂O₃ Non-azo derivative; used in pharmaceuticals; higher lipophilicity

Key Observations :

  • Azo vs. Non-Azo Derivatives: Azo-linked compounds (e.g., FD&C Yellow No. 5) exhibit vibrant coloration but require rigorous purification to limit carcinogenic impurities like benzidine (<45 ppb) . Non-azo analogs (e.g., chlorophenyl variant) prioritize pharmacological activity over color .
  • Sulphonic Acid Position : Para-substituted sulphophenyl groups (as in Tartrazine) improve water solubility compared to ortho isomers, which hinder molecular symmetry and hydration .
  • Salt Forms : Trisodium salts (e.g., Tartrazine) dominate commercial applications due to superior solubility (50–100 g/L in water), while disodium salts or free acids are less common .
Functional Group Modifications
  • Ester Derivatives : Methyl or ethyl esters of the target compound (e.g., methyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate) are intermediates in dye synthesis. These esters are hydrolyzed during manufacturing to yield the final carboxylic acid or salt form .
  • Triazine-Linked Variants: Compounds like 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 34175-08-1) incorporate reactive triazine groups, enabling covalent bonding to textiles for enhanced wash-fastness .

Activité Biologique

4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid, commonly referred to as a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a pyrazole ring substituted with a sulfonated phenyl group, which enhances its solubility and biological interactions. The following sections will delve into its biological activity, including anticancer properties, antifungal effects, and potential mechanisms of action.

The molecular formula of this compound is C10H10N2O4S, with a molecular weight of 254.26 g/mol. It is soluble in water due to the presence of the sulfonic acid group, which significantly influences its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . Research highlights its efficacy against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that treatment with this compound led to significant reductions in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values indicating potent activity .

Antifungal Activity

In addition to anticancer effects, this pyrazole derivative has shown antifungal activity against several phytopathogenic fungi. A comparative study revealed that it outperformed traditional antifungal agents like boscalid in inhibiting the growth of fungi such as Fusarium moniliforme and Rhizoctonia solani. The structure-activity relationship (SAR) analyses suggest that the sulfonic acid group plays a crucial role in enhancing antifungal efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It could interfere with key signaling pathways associated with cell survival and proliferation.

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, there was a dose-dependent decrease in cell viability across multiple cancer types. The study concluded that the compound could be developed into a potential therapeutic agent for cancer treatment .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of the compound against agricultural pathogens. The results showed that at concentrations as low as 50 µg/mL, the compound inhibited fungal growth significantly better than conventional treatments. This finding suggests its potential use in agricultural applications to combat fungal diseases .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-715
AnticancerHT-2920
AntifungalFusarium moniliforme50
AntifungalRhizoctonia solani45

Q & A

Q. What is the established synthetic route for 4,5-dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid, and what intermediates are critical for purity control?

The compound is synthesized via diazotization of 4-aminobenzenesulfonic acid using hydrochloric acid and sodium nitrite, followed by coupling with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (or its methyl/ethyl ester derivatives). Key intermediates include the diazo compound and the pyrazole-3-carboxylic acid precursor. Purification involves isolating the sodium salt via recrystallization or chromatography to remove unreacted sulfonic acids and ester byproducts .

Q. How is the structural identity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL/SHELXS is the gold standard for confirming molecular geometry. For derivatives, hydrogen bonding patterns (e.g., N–H···O interactions in the pyrazole ring) and π-stacking of sulfophenyl groups are analyzed to validate supramolecular packing .

Q. What analytical methods are recommended for quantifying impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection at 428 nm (characteristic of azo dyes) is used to detect impurities such as:

  • ≤1% ethyl/methyl ester derivatives (e.g., disodium salts of hydrazono byproducts)
  • ≤0.5% phenylazo derivatives
  • ≤0.2% residual 4-aminobenzenesulfonic acid
    Certified reference standards from regulatory bodies (e.g., FAO/WHO) are required for calibration .

Advanced Research Questions

Q. How do computational models explain the hydrogen-bonding network in derivatives of this compound?

Density functional theory (DFT) simulations reveal that the carboxylic acid group forms strong hydrogen bonds (O–H···O, ~2.7 Å) with sulfonate oxygens, stabilizing the tautomeric form of the pyrazole ring. Graph-set analysis (e.g., Etter’s rules) classifies these interactions as D (donor) and A (acceptor) motifs, critical for predicting crystal lattice stability .

Q. What contradictions exist in impurity profiling between industrial batches and pharmacopeial standards?

Discrepancies arise in:

  • Azo dye degradation : Industrial batches may show higher levels of 4-aminobiphenyl (≤5 ppb) due to reductive cleavage of the azo bond, whereas pharmacopeial standards enforce stricter limits (≤1 ppb) .
  • Heavy metals : Lead (≤10 ppm) and arsenic (≤3 ppm) vary depending on sulfonic acid feedstock purity .
    Methodological adjustments, such as chelation-assisted solid-phase extraction, are proposed to address these gaps .

Q. How can spectroscopic methods resolve tautomeric ambiguity in the pyrazole ring?

  • ¹H NMR : The absence of a proton signal at δ 10–12 ppm confirms the enol form (5-oxo group) over the keto tautomer.
  • FT-IR : A sharp peak at 1680–1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) further validates the dominant tautomer .

Q. What strategies optimize the coupling reaction yield in large-scale synthesis?

  • pH control : Maintaining pH 8–9 during diazo coupling prevents premature protonation of the pyrazole nitrogen.
  • Temperature : Reactions at 0–5°C minimize azo bond cleavage.
  • Catalysis : Trace Cu(I) salts enhance coupling efficiency by stabilizing the diazo intermediate .

Methodological Challenges

Q. How do solvent polarity and counterion choice affect crystallization outcomes?

  • Polar solvents (e.g., water/methanol) : Favor monoclinic crystals (space group P2₁/c) with layered sulfophenyl stacking.
  • Sodium vs. tetrasodium salts : Sodium salts yield needle-like crystals, while tetrasodium salts form prismatic structures due to increased ionic interactions .

Q. What are the limitations of SHELX refinement for derivatives with disordered sulfonate groups?

SHELXL struggles with modeling disorder in sulfonate moieties due to low electron density contrast. Partial occupancy refinement and restraints (e.g., SIMU/ISOR) are applied, but synchrotron data (≤0.8 Å resolution) is recommended for accuracy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.